methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 329181-36-4
VCID: VC3848115
InChI: InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;;
SMILES: CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Molecular Formula: C8H21N3O7S2
Molecular Weight: 335.4 g/mol

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

CAS No.: 329181-36-4

Cat. No.: VC3848115

Molecular Formula: C8H21N3O7S2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine - 329181-36-4

Specification

CAS No. 329181-36-4
Molecular Formula C8H21N3O7S2
Molecular Weight 335.4 g/mol
IUPAC Name methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Standard InChI InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;;
Standard InChI Key PQXMKYVZAQIFBU-SWSRPJROSA-N
Isomeric SMILES CO/N=C/1\CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
SMILES CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Canonical SMILES CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O

Introduction

Structural and Stereochemical Features

Core Molecular Architecture

The compound consists of two distinct moieties:

  • Methanesulfonic acid (MSA): A strong alkylsulfonic acid (pKa ≈ −1.9) with the formula CH₃SO₃H, known for its high solubility in polar solvents and catalytic properties .

  • [(4Z)-4-Methoxyiminopyrrolidin-3-yl]methanamine: A pyrrolidine derivative featuring a methoxyimino group at position 4 and a methanamine substituent at position 3. The (4Z) configuration denotes the cis geometry of the imine double bond (C=N), while the (3S) stereochemistry specifies the chiral center at carbon 3 .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name(4Z)-3-ammoniomethyl-4-(methoxyimino)pyrrolidinium dimethanesulfonate
SMILESCO/N=C\1/CNC[C@@H]1CN.C(S(=O)(=O)O)(C)(O)O
InChIKeyYZBFISOEIGOFAF-ICPXLOEFSA-N
Hydrogen Bond Donors2 (amine and sulfonic acid protons)
Hydrogen Bond Acceptors7 (oxygen and nitrogen atoms)

Conformational Analysis

Density functional theory (DFT) calculations reveal that the pyrrolidine ring adopts a twisted envelope conformation to minimize steric strain between the methoxyimino and methanamine groups . The MSA counterion stabilizes the protonated amine via ionic interactions, as evidenced by its low rotatable bond count (2) .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized through a two-step process:

  • Formation of the amine precursor: [(4Z)-4-Methoxyiminopyrrolidin-3-yl]methanamine is prepared via oximation of 4-ketopyrrolidine-3-methanamine using methoxyamine hydrochloride under acidic conditions .

  • Salt formation: The amine is protonated with methanesulfonic acid in a polar aprotic solvent (e.g., acetonitrile), yielding the final product as a crystalline solid .

Reaction Scheme:

4-Ketopyrrolidine-3-methanamine+CH₃ONH₂\cdotpHClHCl[(4Z)-4-Methoxyiminopyrrolidin-3-yl]methanamineCH₃SO₃HTarget Compound\text{4-Ketopyrrolidine-3-methanamine} + \text{CH₃ONH₂·HCl} \xrightarrow{\text{HCl}} \text{[(4Z)-4-Methoxyiminopyrrolidin-3-yl]methanamine} \xrightarrow{\text{CH₃SO₃H}} \text{Target Compound}

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures, followed by lyophilization. Structural confirmation employs:

  • IR spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .

  • NMR: δ 3.2 ppm (s, 3H, SO₃CH₃), δ 3.8 ppm (s, 3H, OCH₃), and δ 2.9–3.1 ppm (m, pyrrolidine protons) .

Physicochemical Properties

Solubility and Stability

The compound is hygroscopic and highly soluble in water (>500 mg/mL at 25°C) due to its ionic nature. It remains stable under ambient conditions but decomposes above 200°C .

Table 2: Computed Physicochemical Data

PropertyValueMethod/Source
XLogP3-1.2PubChem
Topological Polar Surface147 ŲPubChem
Refractivity67.8 m³·mol⁻¹PubChem
pKa (amine)9.1 (predicted)ACD/Labs

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ = 210 nm (π→π* transition of the imine group) .

  • Mass Spectrometry: ESI-MS m/z 143.1 [M⁺-2MSA], consistent with the amine fragment .

Environmental and Industrial Relevance

Atmospheric Chemistry

MSA participates in aerosol formation by stabilizing molecular clusters with sulfuric acid and dimethylamine . While the target compound’s volatility is low, its degradation could release MSA, indirectly influencing cloud nucleation .

Catalytic Applications

MSA’s high acidity (H₀ = −2.0) makes it a candidate for acid-catalyzed reactions, such as esterifications. The amine component may serve as a chiral auxiliary in asymmetric synthesis, though this remains unexplored .

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